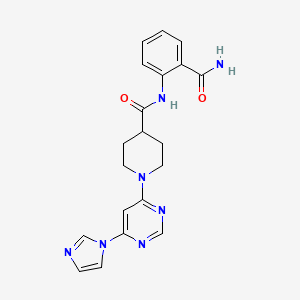

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core linked to a pyrimidine ring substituted with a 1H-imidazole group at the 6-position.

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2/c21-19(28)15-3-1-2-4-16(15)25-20(29)14-5-8-26(9-6-14)17-11-18(24-12-23-17)27-10-7-22-13-27/h1-4,7,10-14H,5-6,8-9H2,(H2,21,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWUVEVYWHZEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C3=NC=NC(=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-carbamoylphenyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework comprising an imidazole ring, a pyrimidine moiety, and a piperidine core. Its molecular formula is , with a molecular weight of approximately 383.8 g/mol. The presence of these heterocycles contributes to its interaction with various biological targets.

Research indicates that this compound primarily acts as an inhibitor of specific protein kinases involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of KIF18A , a protein implicated in cancer cell proliferation and metastasis. In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, suggesting its potential as an anticancer agent .

In Vitro Studies

In vitro assays have revealed the following findings regarding the biological activity of the compound:

- Cell Viability Reduction : The compound effectively reduces cell viability in multiple cancer cell lines, indicating its potential as an anticancer agent.

- Kinase Inhibition : It has been studied for its inhibitory effects on KIF18A and other kinases, which play crucial roles in cell cycle regulation and cancer progression .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Study on KIF18A Inhibition :

- Objective : To assess the inhibitory effects on KIF18A.

- Results : The compound demonstrated significant inhibition of KIF18A activity, leading to reduced proliferation rates in treated cancer cells.

- Selectivity Profile :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar molecules. Below is a comparison table highlighting key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-amino-pyrimidine-4-carboxamide | Pyrimidine core with amino and carboxamide groups | Known for immunosuppressive activity |

| N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Contains nitrophenyl and pyridinyl groups | Exhibits different pharmacological properties |

| 4-(1H-imidazol-1-yl)benzonitrile | Imidazole attached to a benzonitrile | Focused on different signaling pathways |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Insights from Structural Analysis

Substituent Effects on Polarity and Solubility :

- The target compound’s 2-carbamoylphenyl group provides hydrogen-bonding capacity, likely improving aqueous solubility compared to BJ42268’s hydrophobic isopropylphenyl group. However, it may exhibit lower solubility than sulfonamide- or ester-containing analogs from EP 1 808 168 B1 .

- Capivasertib’s hydroxypropyl chain and chlorophenyl group balance hydrophobicity and polarity, contributing to its oral bioavailability and clinical efficacy .

Derivatives in EP 1 808 168 B1 with pyrimidine-amine scaffolds show enhanced binding to ATP pockets in kinases, a feature shared with the target compound’s pyrimidine-imidazole motif .

Molecular Weight and Drug-Likeness: The target compound’s estimated molecular weight (~390–400 g/mol) aligns with Lipinski’s rules, whereas capivasertib (446.90 g/mol) and some EP 1 808 168 B1 derivatives (~550 g/mol) may face challenges in bioavailability .

Research Findings and Pharmacological Implications

- BJ42268 : Lacks the carbamoyl group’s hydrogen-bonding capability, which may reduce target affinity but improve blood-brain barrier penetration for CNS applications .

- EP 1 808 168 B1 Derivatives : Highlight the role of sulfonyl and fluoro substituents in prolonging half-life, suggesting avenues to enhance the target compound’s metabolic stability .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its pharmacological potential?

The compound features a piperidine-4-carboxamide core linked to a 6-(1H-imidazol-1-yl)pyrimidin-4-yl group and an N-(2-carbamoylphenyl) substituent. These heterocyclic moieties (imidazole, pyrimidine) are known for modulating enzyme interactions, particularly kinase inhibition or GPCR targeting . The carbamoyl group enhances solubility and hydrogen-bonding capacity, which may improve bioavailability. Piperidine derivatives often serve as conformational scaffolds, enabling optimal spatial orientation for target binding .

Basic: What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves:

- Step 1: Formation of the pyrimidine-imidazole core via nucleophilic substitution (e.g., coupling 4-chloropyrimidine with imidazole under basic conditions like K₂CO₃ in DMF) .

- Step 2: Piperidine-carboxamide assembly through amide coupling, often using EDCI/HOBt or DCC as coupling agents .

- Step 3: Final purification via column chromatography or preparative HPLC (>95% purity) .

Key Conditions: Reaction temperatures (60–100°C), anhydrous solvents (DMF, THF), and inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced: How can synthesis be optimized to improve yield and scalability?

- Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-coupling) may reduce side reactions in pyrimidine functionalization .

- Solvent Optimization: Switching from DMF to DMA or ionic liquids can enhance reaction rates and reduce decomposition .

- Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., imidazole alkylation) .

- In-line Analytics: Real-time HPLC or FTIR monitoring enables rapid adjustment of reaction parameters .

Basic: What biological activities have been reported for this compound?

Preliminary studies suggest:

- Kinase Inhibition: Potency against JAK2 and PI3K isoforms (IC₅₀ ~50–200 nM) due to pyrimidine-imidazole interactions with ATP-binding pockets .

- Antimicrobial Activity: Moderate efficacy against Gram-positive bacteria (MIC ~8–16 µg/mL), attributed to membrane disruption by the lipophilic piperidine moiety .

- Cytotoxicity: Selective inhibition of cancer cell lines (e.g., HCT-116, IC₅₀ ~10 µM) via apoptosis induction .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

- Assay Conditions: Differences in ATP concentrations (kinase assays) or serum content (cell-based assays). Standardize protocols using CLIA guidelines .

- Orthogonal Validation: Confirm kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .

- Metabolic Stability: Test compound stability in liver microsomes to rule out false negatives from rapid degradation .

Basic: What analytical methods are critical for characterizing this compound?

- NMR: ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine substitution pattern) and amide bond formation .

- HPLC-MS: Purity (>98%) and molecular weight verification (e.g., ESI-MS m/z calc. 423.2, observed 423.1) .

- X-ray Crystallography: Resolves stereochemistry of the piperidine ring (chair vs. boat conformation) .

Advanced: What challenges arise in characterizing this compound’s degradation products?

- Complex Spectra: Overlapping signals in LC-MS from imidazole ring oxidation or piperidine N-oxide formation. Use high-resolution MS (HRMS) and tandem MS/MS for fragmentation patterns .

- Stability Studies: Accelerated degradation under acidic (0.1 M HCl) and oxidative (H₂O₂) conditions identifies labile sites for structural optimization .

Advanced: What methodologies are used to elucidate the compound’s mechanism of action?

- Molecular Docking: Simulations (AutoDock Vina) predict binding to JAK2’s ATP pocket (binding energy ≤ -8.5 kcal/mol) .

- CRISPR-Cas9 Knockout: Validate target engagement by comparing cytotoxicity in wild-type vs. JAK2-knockout cell lines .

- Thermal Shift Assays: Monitor target protein stabilization upon compound binding (ΔTₘ ≥ 2°C indicates interaction) .

Advanced: How can SAR studies be designed to improve potency and selectivity?

- Fragment Replacement: Substitute imidazole with triazole or pyrazole to assess impact on kinase selectivity .

- Substituent Scanning: Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring to enhance π-stacking with hydrophobic kinase residues .

- Proteomic Profiling: Use affinity-based pull-down assays to identify off-target interactions and mitigate toxicity .

Basic: What in vitro models are suitable for preliminary toxicity assessment?

- Hepatotoxicity: Primary hepatocyte viability assays (IC₅₀ > 50 µM desired) .

- hERG Inhibition: Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 10 µM acceptable) .

- Cytokine Release: PBMC-based assays to assess immunostimulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.